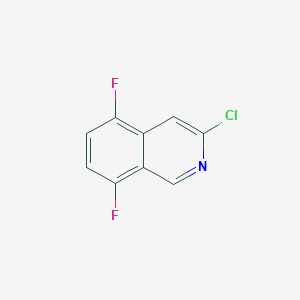
(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butyl group, a cyclobutyl ring, and a carbamate functional group. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the tert-butyl group: This step involves the alkylation of the cyclobutyl ring with tert-butyl halide under basic conditions.
Formation of the carbamate group: This is typically done by reacting the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tert-butyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Substituted carbamates or ureas can be formed.
Aplicaciones Científicas De Investigación
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target and the functional groups involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE: The enantiomer of the compound, which may have different biological activity.
Cyclobutyl carbamates: Compounds with similar structural features but different substituents.
Tert-butyl carbamates: Compounds with a tert-butyl group and a carbamate functional group but different ring structures.
Uniqueness
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE is unique due to its specific combination of a chiral center, a cyclobutyl ring, and a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
Clave InChI |
FNKKVIQAHDYTJT-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C(=O)C1CCC1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


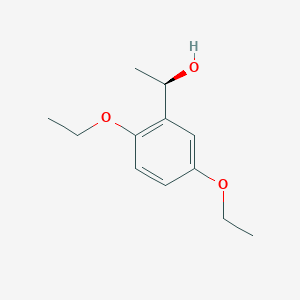
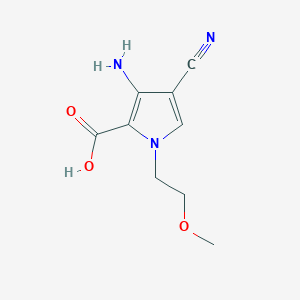

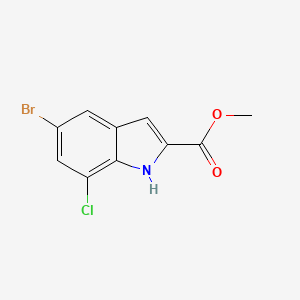
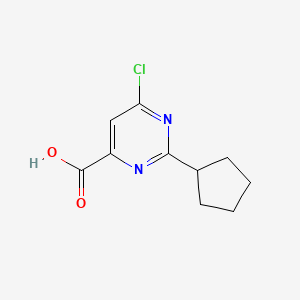

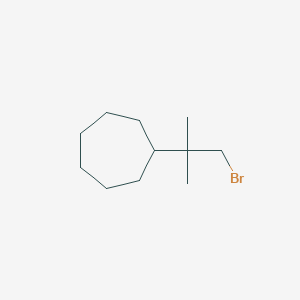

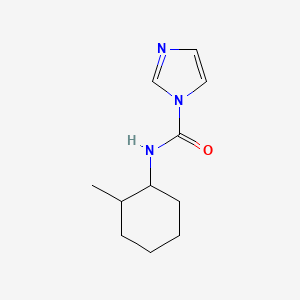
![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
![4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13176239.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13176251.png)
